molecular formula C8H19BO B14652460 Ethyl dipropylborinate CAS No. 53678-60-7

Ethyl dipropylborinate

Cat. No.: B14652460
CAS No.: 53678-60-7
M. Wt: 142.05 g/mol
InChI Key: QWSFPDWZCWBPRI-UHFFFAOYSA-N
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Description

Ethyl dipropylborinate is an organoboron compound that belongs to the class of boronic esters These compounds are characterized by the presence of a boron atom bonded to two alkyl or aryl groups and an alkoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl dipropylborinate can be synthesized through several methods. One common approach involves the reaction of triethylborane with propyl alcohol under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the boronic ester. The reaction is carried out under an inert atmosphere to prevent oxidation of the boron compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of this compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl dipropylborinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert this compound into borohydrides.

    Substitution: The alkoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

Ethyl dipropylborinate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Materials Science: this compound is used in the preparation of boron-doped materials with unique electronic and optical properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of ethyl dipropylborinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl dipropylborinate can be compared with other boronic esters such as:

  • Mthis compound
  • Phenyl dipropylborinate
  • Butyl dipropylborinate

Uniqueness

This compound is unique due to its specific alkyl groups, which influence its reactivity and solubility. Compared to other boronic esters, it may offer distinct advantages in terms of reaction selectivity and product yield in certain applications.

Properties

CAS No.

53678-60-7

Molecular Formula

C8H19BO

Molecular Weight

142.05 g/mol

IUPAC Name

ethoxy(dipropyl)borane

InChI

InChI=1S/C8H19BO/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3

InChI Key

QWSFPDWZCWBPRI-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(CCC)OCC

Origin of Product

United States

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